A Technical Guide to 2,4-Dimethyl-N,N-diphenylaniline: Synthesis, Properties, and Applications
A Technical Guide to 2,4-Dimethyl-N,N-diphenylaniline: Synthesis, Properties, and Applications
CAS Number: 1228-80-4
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 2,4-Dimethyl-N,N-diphenylaniline, a triarylamine of interest in advanced materials science. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information on its known properties, probable synthetic routes based on established methodologies for triarylamines, and potential applications inferred from the well-documented characteristics of this chemical class.
Molecular and Physical Properties
Table 1: Basic Properties of 2,4-Dimethyl-N,N-diphenylaniline
| Property | Value | Reference |
| CAS Number | 1228-80-4 | [1][2] |
| Molecular Formula | C₂₀H₁₉N | [1][2] |
| Molecular Weight | 273.37 g/mol | [1][2] |
| Physical Appearance | Powder or liquid | [2] |
| Purity (typical) | 97% | [2] |
Synthesis of Triarylamines: Established Methodologies
The synthesis of triarylamines like 2,4-Dimethyl-N,N-diphenylaniline is well-established in organic chemistry, primarily through cross-coupling reactions. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination. These reactions provide versatile pathways to form carbon-nitrogen bonds, a crucial step in the construction of these molecules.
Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction that couples an aryl halide with an amine.[3] For the synthesis of 2,4-Dimethyl-N,N-diphenylaniline, this would involve the reaction of diphenylamine with a 2,4-dimethyl-substituted aryl halide. Traditionally, these reactions require high temperatures and polar solvents.[3] However, modern advancements, such as the use of ligands like 1,10-phenanthroline, have significantly moderated the required reaction conditions, making the process more efficient and scalable.[4]
Experimental Protocol: Ligand-Accelerated Ullmann Condensation for Triarylamine Synthesis (General Protocol)
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To a reaction vessel, add the aryl halide (e.g., 1-iodo-2,4-dimethylbenzene), the amine (e.g., diphenylamine), a copper(I) or copper(II) salt catalyst, and a ligand (e.g., 1,10-phenanthroline).
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Add a suitable base (e.g., potassium carbonate) and a high-boiling point solvent (e.g., N-methylpyrrolidone or dimethylformamide).
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Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the required temperature (typically 100-180°C).
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Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, cool the reaction mixture and perform an aqueous workup to remove inorganic salts.
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Extract the product with an organic solvent.
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Purify the crude product by column chromatography on silica gel to obtain the desired triarylamine.
Caption: Generalized workflow for the Ullmann Condensation.
Buchwald-Hartwig Amination
A more contemporary and often preferred method for C-N bond formation is the palladium-catalyzed Buchwald-Hartwig amination. This reaction offers a broader substrate scope and generally proceeds under milder conditions than the traditional Ullmann condensation. The choice of a suitable phosphine ligand is critical for the success of this reaction.
Experimental Protocol: Buchwald-Hartwig Amination for Triarylamine Synthesis (General Protocol)
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In a glovebox or under an inert atmosphere, combine the aryl halide (e.g., 1-bromo-2,4-dimethylbenzene), the amine (e.g., diphenylamine), a palladium catalyst (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., XPhos) in a reaction flask.
-
Add a suitable solvent (e.g., toluene or THF) and a base (e.g., sodium tert-butoxide or potassium phosphate).
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Seal the reaction vessel and heat the mixture to the appropriate temperature (typically 80-120°C).
-
Monitor the reaction by TLC or GC until the starting materials are consumed.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent and wash the organic layer with brine.
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Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the pure triarylamine.
Caption: Generalized workflow for the Buchwald-Hartwig Amination.
Potential Applications in Organic Electronics
Triarylamines are a cornerstone class of materials in the field of organic electronics due to their excellent hole-transporting properties.[4][5][6][7] These materials are characterized by their low ionization potentials and the ability to form stable radical cations, which facilitates the movement of positive charge carriers (holes).[8] While specific studies on 2,4-Dimethyl-N,N-diphenylaniline are not widely reported, its structural similarity to other high-performance triarylamines suggests its potential utility in several areas.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, triarylamine derivatives are frequently used as the hole-transport layer (HTL).[3][9] The HTL facilitates the injection of holes from the anode and their transport to the emissive layer, where they recombine with electrons to produce light. The efficiency and stability of an OLED are highly dependent on the properties of the HTL.[8] The incorporation of methyl groups on one of the phenyl rings in 2,4-Dimethyl-N,N-diphenylaniline may influence its morphological stability and solubility, which are important factors for device fabrication.
Perovskite Solar Cells (PSCs)
Triarylamines also play a crucial role as hole-transport materials in perovskite solar cells.[6] They are a key component of the layer that extracts holes from the perovskite absorber and transports them to the electrode. The energy levels of the HTM must be well-aligned with the valence band of the perovskite to ensure efficient charge extraction. The electronic properties of 2,4-Dimethyl-N,N-diphenylaniline would need to be characterized to assess its suitability for this application.
Future Directions and Research Opportunities
The limited publicly available data on 2,4-Dimethyl-N,N-diphenylaniline presents a clear opportunity for further research. A thorough characterization of its photophysical and electrochemical properties is necessary to fully understand its potential. Key areas for future investigation include:
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Detailed Synthesis and Characterization: The development and reporting of a robust synthetic protocol for 2,4-Dimethyl-N,N-diphenylaniline, along with a complete characterization of its spectroscopic and physical properties.
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Electrochemical Analysis: Cyclic voltammetry studies to determine its HOMO and LUMO energy levels, which are critical for designing and fabricating organic electronic devices.
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Device Fabrication and Testing: Incorporation of 2,4-Dimethyl-N,N-diphenylaniline into OLEDs and PSCs to evaluate its performance as a hole-transporting material.
Conclusion
2,4-Dimethyl-N,N-diphenylaniline is a triarylamine with significant potential for applications in organic electronics. While specific experimental data for this compound is currently scarce, established synthetic methodologies for this class of molecules provide a clear path for its preparation. Based on the well-documented properties of related triarylamines, it is reasonable to expect that 2,4-Dimethyl-N,N-diphenylaniline will exhibit favorable hole-transport characteristics, making it a promising candidate for further research and development in the field of advanced materials.
References
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Bellmann, E., Shaheen, S. E., Thayumanavan, S., Barlow, S., Grubbs, R. H., Marder, S. R., Kippelen, B., & Peyghambarian, N. (1998). New Triarylamine-Containing Polymers as Hole Transport Materials in Organic Light-Emitting Diodes: Effect of Polymer Structure and Cross-Linking on Device Characteristics. Chemistry of Materials, 10(6), 1668-1676. [Link]
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Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(2), 670–674. [Link]
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Kallianos, K., et al. (2017). Star-shaped triarylamine-based hole-transport materials in perovskite solar cells. Sustainable Energy & Fuels, 1(7), 1547-1555. [Link]
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Li, G., et al. (2011). Synthesis of Hole-Transporting Materials Containing Triarylamine and its Properties. Applied Mechanics and Materials, 161, 145-148. [Link]
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Bellmann, E., et al. (1998). New Triarylamine-Containing Polymers as Hole Transport Materials in Organic Light-Emitting Diodes. American Chemical Society. [Link]
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Ham, J.-Y., et al. (2009). Organic Light-Emitting Devices Consisting of N-Triarylamine-Based Hole Injecting/Transporting Materials. Molecular Crystals and Liquid Crystals, 498(1), 314-322. [Link]
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Chang, C.-C., et al. (2014). Triarylamine-based crosslinked hole-transporting material with an ionic dopant for high-performance PEDOT:PSS-free polymer solar cells. Journal of Materials Chemistry A, 2(26), 10029-10036. [Link]
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Lee, C.-Y., et al. (2021). Triarylamine-Pyridine-Carbonitriles for Organic Light-Emitting Devices with EQE Nearly 40%. Advanced Materials, 33(35), e2008032. [Link]
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Kamble, R. M. (2017). Functionalized triarylamines for applications in organic electronics. Journal of the Indian Chemical Society, 94(12), 1375-1384. [Link]
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